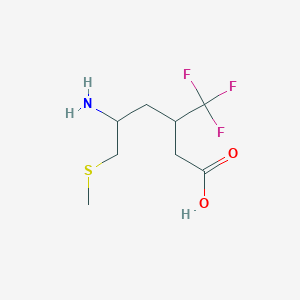
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methylsulfanyl group, and a trifluoromethyl group attached to a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable hexanoic acid derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) under specific conditions.
Amino Group Addition: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Methylsulfanyl Group Addition: The methylsulfanyl group can be added using methylthiolating agents such as methylthiolate salts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), primary and secondary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
5-Amino-6-(methylsulfanyl)hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Methylsulfanyl)-3-(trifluoromethyl)hexanoic acid:
5-Amino-3-(trifluoromethyl)hexanoic acid: Lacks the methylsulfanyl group, altering its chemical behavior.
Uniqueness
5-Amino-6-(methylsulfanyl)-3-(trifluoromethyl)hexanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amino and methylsulfanyl groups provide sites for further chemical modification and biological interactions.
特性
分子式 |
C8H14F3NO2S |
|---|---|
分子量 |
245.26 g/mol |
IUPAC名 |
5-amino-6-methylsulfanyl-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C8H14F3NO2S/c1-15-4-6(12)2-5(3-7(13)14)8(9,10)11/h5-6H,2-4,12H2,1H3,(H,13,14) |
InChIキー |
FRIDHJACTCBJCO-UHFFFAOYSA-N |
正規SMILES |
CSCC(CC(CC(=O)O)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


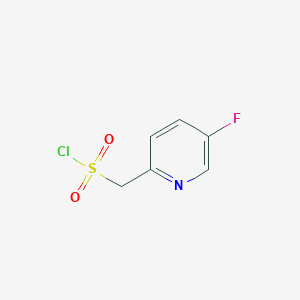

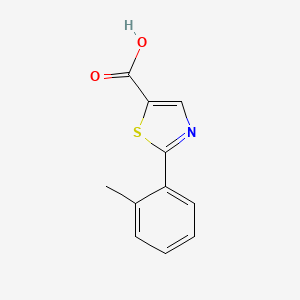
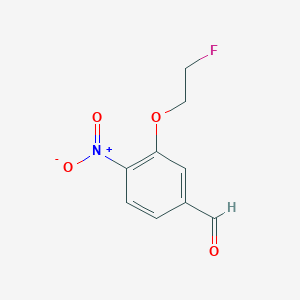
![[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B13221015.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B13221016.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-fluoropyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13221023.png)
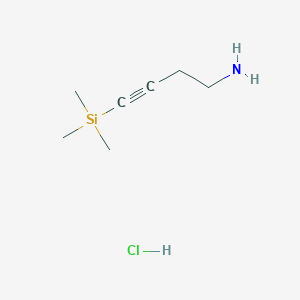

![3-{[(Benzyloxy)carbonyl]amino}thiane-3-carboxylic acid](/img/structure/B13221036.png)
![8-(3-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13221055.png)
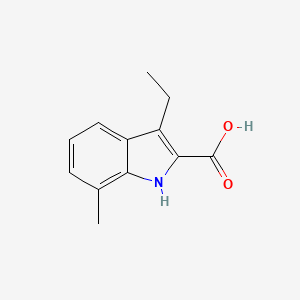
![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)

